(3-Bromo-2-fluoro-4-methylphenyl)boronic acid
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Description
“(3-Bromo-2-fluoro-4-methylphenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are important in organic chemistry and are used in various chemical reactions .
Synthesis Analysis
Boronic acids can be synthesized through various methods, including the asymmetric hydroboration reaction . The synthesis of borinic acids, a subclass of organoborane compounds, relies on the addition of organometallic reagents to boranes .
Chemical Reactions Analysis
Boronic acids are used in various chemical reactions, including the Suzuki-Miyaura coupling . Protodeboronation of pinacol boronic esters, a type of boronic acid, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2-fluoro-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to serve as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
This suggests that the compound’s bioavailability could be influenced by its susceptibility to hydrolysis .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (3-Bromo-2-fluoro-4-methylphenyl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, which could impact the stability and efficacy of the compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Future Directions
properties
IUPAC Name |
(3-bromo-2-fluoro-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICUWOVAJIHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Br)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluoro-4-methylphenyl)boronic acid |
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